molecular formula C19H23N3O2 B2987888 N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide CAS No. 891019-06-0

N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B2987888
CAS No.: 891019-06-0
M. Wt: 325.412
InChI Key: HRWHOMGHLUOORP-UHFFFAOYSA-N
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Description

N-{2-[1-(2-Methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide is a benzimidazole-derived compound featuring a 2-methylbutyl substituent on the benzimidazole nitrogen and a furan-2-carboxamide group linked via an ethyl chain. This structure combines the planar aromatic benzimidazole core, known for its bioactivity in medicinal chemistry, with a polar furan carboxamide moiety. Its synthesis likely involves coupling a 2-methylbutyl-substituted benzimidazole intermediate with furan-2-carboxylic acid derivatives, followed by characterization via NMR, IR, and mass spectrometry .

Properties

IUPAC Name

N-[2-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2/c1-3-14(2)13-22-16-8-5-4-7-15(16)21-18(22)10-11-20-19(23)17-9-6-12-24-17/h4-9,12,14H,3,10-11,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWHOMGHLUOORP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

    Alkylation: The benzodiazole core is then alkylated with 2-methylbutyl bromide in the presence of a base such as potassium carbonate.

    Coupling with Furan-2-carboxylic Acid: The alkylated benzodiazole is coupled with furan-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the use of more efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The benzodiazole moiety can be reduced to form dihydrobenzodiazole derivatives.

    Substitution: The ethyl linker can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrobenzodiazole derivatives.

    Substitution: Various substituted benzodiazole derivatives.

Scientific Research Applications

N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{2-[1-(2-methylbutyl)-1H-1,3-benzodiazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity.

    Molecular Pathways: It affects various molecular pathways, including those involved in signal transduction and gene expression.

Comparison with Similar Compounds

Substituent Variations on the Benzimidazole Core

The substituent on the benzimidazole nitrogen significantly influences physicochemical properties and bioactivity. Key comparisons include:

Compound Name Benzimidazole Substituent Key Properties/Applications Reference
Target Compound 2-Methylbutyl Enhanced lipophilicity; unknown bioactivity
N-{2-[1-(2-Methylallyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide 2-Methylallyl Potential reactivity due to allyl group
N-[[1-[2-(N-Ethylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide Ethyl-phenyl Increased steric bulk; possible CNS activity
N-[(1S)-1-(1H-Benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide Phenyl-ethyl (chiral) Stereospecific interactions; drug design applications

Analysis : The 2-methylbutyl group in the target compound offers moderate lipophilicity compared to the smaller 2-methylallyl or bulkier ethyl-phenyl substituents. Chirality in the phenyl-ethyl derivative highlights the role of stereochemistry in target binding.

Carboxamide Group Variations

The carboxamide group’s structure impacts electronic properties and hydrogen-bonding capacity:

Compound Name Carboxamide Group Key Spectral Data (IR, NMR) Reference
Target Compound Furan-2-carboxamide C=O (IR): ~1677 cm⁻¹; Furan H (δ 6.25–7.52)
3-Methyl-N-{2-[1-(2-methylbutyl)benzimidazol-2-yl]ethyl}benzamide (D161-2609) 3-Methylbenzamide Higher hydrophobicity; aromatic H (δ 7.15–7.52)
N-(Benzo[d]thiazol-2-ylcarbamothioyl)furan-2-carboxamide Thiourea-furan hybrid C=S (IR): 1184 cm⁻¹; NH (δ 12.06–14.04)

Thiourea hybrids introduce additional hydrogen-bonding sites.

Key Research Findings and Data Tables

Spectroscopic Comparison of Furan Carboxamides

Compound ¹H NMR (Furan Protons, δ ppm) IR C=O Stretch (cm⁻¹) Reference
Target Compound 6.25–7.52 (multiplet) 1677
N-(Benzo[d]thiazol-2-ylcarbamothioyl)furan-2-carboxamide 6.78–8.12 (multiplet) 1677 (amide), 1184 (C=S)
N-(3-((1H-Benzimidazol-1-yl)methyl)benzyl)furan-2-carboxamide 6.30–7.52 (multiplet) Not reported

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